![molecular formula C12H11BrF2 B2594635 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane CAS No. 2402831-33-6](/img/structure/B2594635.png)
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.1]pentanes (BCPs) are a class of compounds that have been demonstrated to be bioisosteres of the phenyl ring . They have unique structural features and physicochemical profiles, making them valuable in medicinal and synthetic chemistry .
Molecular Structure Analysis
The molecular structure of BCP derivatives is unique, with a three-dimensional character and saturation . This structure contributes to their role as bioisosteres for aniline and its derivatives .
Chemical Reactions Analysis
The chemical reactions involving BCP derivatives often involve radical chemistry . For example, a continuous flow process has been developed to generate [1.1.1]propellane, which can be directly derivatized into various BCP species .
Scientific Research Applications
Synthesis and Reactivity
Synthesis and Solvolysis : Research demonstrates the synthesis of related bromobicyclo[1.1.1]pentanes and their behavior in solvolysis reactions, highlighting the unique reactivity of the bicyclo[1.1.1]pentane structure and its derivatives. These compounds undergo reactions faster than traditional substrates, such as t-butyl bromide, in certain conditions, offering insights into their solvolysis mechanisms and potential as intermediates in organic synthesis (Della & Taylor, 1990).
Formation of [1.1.1]Propellane : The interaction between t-butyllithium and 1-bromobicyclo[1.1.1]pentane leading to the formation of [1.1.1]propellane showcases the compound's ability to engage in unique chemical transformations, providing pathways to construct complex molecular structures (Della, Taylor, & Tsanaktsidis, 1990).
Bridgehead Reactivity : Investigations into the reactivity of the bicyclo[1.1.1]pentane ring system reveal that bridgehead interactions significantly influence the chemical behavior of these compounds. Studies on 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids illustrate a wide range of reactivities, underscoring the impact of electronic effects and the potential for diverse synthetic applications (Adcock et al., 1999).
Aminoalkylation and Carboamination : The direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane via aminoalkylation and the radical multicomponent carboamination of [1.1.1]propellane highlight innovative methods to functionalize and derive value from the bicyclo[1.1.1]pentane scaffold. These methodologies facilitate the incorporation of diverse functional groups, expanding the utility of these compounds in synthetic chemistry (Hughes et al., 2019); (Kanazawa, Maeda, & Uchiyama, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions in the field of BCP derivatives involve the development of more practical and scalable synthetic approaches . Additionally, the exploration of new challenges and directions, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors, is also a promising area of research .
properties
IUPAC Name |
1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2/c13-8-10-6-11(7-10,12(10,14)15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZLRXRSJKAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
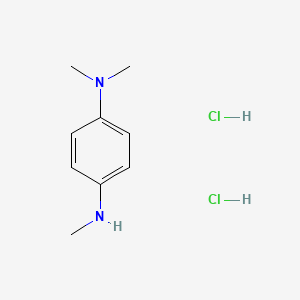
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
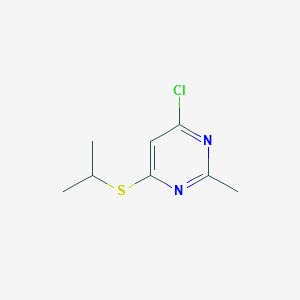
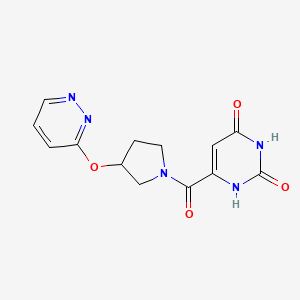
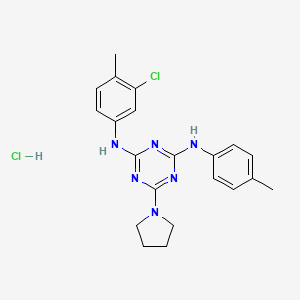
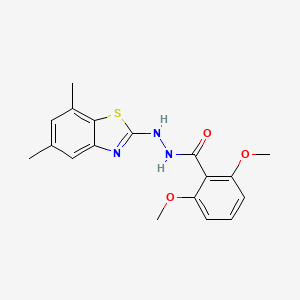
![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)
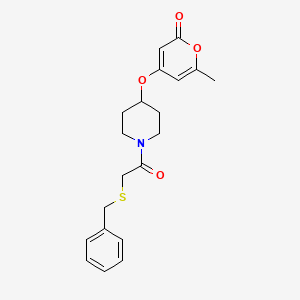
![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)